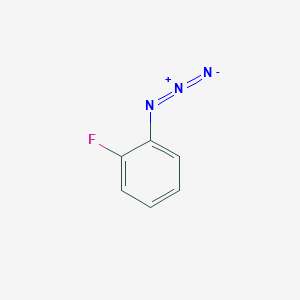
1-Azido-2-fluorobenzene
Cat. No. B1279892
Key on ui cas rn:
3296-04-6
M. Wt: 137.11 g/mol
InChI Key: YOBOIKMFTLTNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04145364
Procedure details


A mixture of 4.44g. (0.04 mole) of 2-fluoroaniline in 16 ml. of water and 9 ml. of concentrated HCl, kept at 0°-5° C., was treated with a solution of 2.90g. (0.04 mole) of NaNO2 in 10 ml. of water. The reaction mixture was aged for one-half hour at 0°-5° C. and there was then added slowly to the mixture a solution of 2.6g. (0.04 mole) of NaN3 in 10 ml. of water. The reaction mixture was then allowed to slowly reach room temperature, and it was noted that a gas was evolved. There was then added 40 ml. of petroleum ether, and the reaction mixture was shaken well, after which it was observed to separate into two separate layers. The yellow petroleum ether layer was separated, dried over MgSO4, and concentrated under reduced pressure at a temperature of about 30° C. There was produced 5.5g. of a yellow oil and the structure of the final product was confirmed by IR.




[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five




Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl.N([O-])=O.[Na+].[N-:14]=[N+:15]=[N-].[Na+]>O>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[N:4]=[N+:14]=[N-:15] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.04 mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.04 mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0.04 mol
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Five
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 4.44g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 0°-5° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was treated with a solution of 2.90g
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was aged for one-half hour at 0°-5° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
there was then added slowly to the mixture a solution of 2.6g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then allowed to slowly reach room temperature, and it
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
There was then added 40 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate into two
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate layers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yellow petroleum ether layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure at a temperature of about 30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There was produced 5.5g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC=C1)N=[N+]=[N-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
